1-(7-Methoxy-1-benzofuran-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
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Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the formation of the benzofuran, triazolopyrimidine, and azetidine rings. Researchers have explored various synthetic routes, such as multicomponent reactions or cyclization strategies. Detailed synthetic protocols can be found in relevant literature .
Scientific Research Applications
Triazolopyrimidines Research Applications
Triazolopyrimidines, which share a structural resemblance with the query compound, have been studied for their diverse biological activities. For example, triazolopyrimidines have shown potential as antimicrobial and antitumor agents, reflecting a broad interest in medicinal and pharmaceutical chemistry. The synthesis of novel triazolopyrimidine derivatives has been pursued to evaluate their biological efficacy, including antimicrobial and antitumor activities (Said et al., 2004). This suggests that similar compounds could be synthesized and studied for potential therapeutic applications.
Azetidines in Drug Discovery
Azetidines are a class of organic compounds characterized by a four-membered ring structure that includes a nitrogen atom. Research into azetidines has highlighted their utility in drug discovery, particularly as building blocks for synthesizing more complex molecules with biological activity. Azetidines have been utilized in the synthesis of derivatives with potential applications as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment (Habernickel, 2001). This showcases the versatility of azetidines in developing therapeutics with specific receptor targets.
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c1-11-6-16(24-19(22-11)20-10-21-24)27-13-8-23(9-13)18(25)15-7-12-4-3-5-14(26-2)17(12)28-15/h3-7,10,13H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWREFPOTHLFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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